molecular formula C12H18ClN3 B1467390 6-chloro-2-methyl-N-(2-methylcyclohexyl)pyrimidin-4-amine CAS No. 1250760-09-8

6-chloro-2-methyl-N-(2-methylcyclohexyl)pyrimidin-4-amine

Cat. No. B1467390
CAS RN: 1250760-09-8
M. Wt: 239.74 g/mol
InChI Key: JCIKMYDPQYHKDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, such as “6-chloro-2-methyl-N-(2-methylcyclohexyl)pyrimidin-4-amine”, often involves the use of amidines and ketones . Various methods have been developed, including oxidative annulation involving anilines, aryl ketones, and DMSO . Other methods involve the use of a ZnCl2-catalyzed three-component coupling reaction . More detailed synthesis procedures would be specific to the particular derivative being synthesized .


Molecular Structure Analysis

The molecular structure of “6-chloro-2-methyl-N-(2-methylcyclohexyl)pyrimidin-4-amine” consists of a pyrimidine ring with a chlorine atom at the 6th position, a methyl group at the 2nd position, and a N-(2-methylcyclohexyl) group at the 4th position.


Chemical Reactions Analysis

The chemical reactions involving pyrimidinamine derivatives are diverse and depend on the specific substituents present on the pyrimidine ring . For example, reactions can involve oxidative dehydrogenation, annulation, oxidative aromatization, and others .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are precursors for preparing derivatives related to "6-chloro-2-methyl-N-(2-methylcyclohexyl)pyrimidin-4-amine," has been optimized through reactions involving amines and methyl glycinate. These derivatives have demonstrated fungicidal properties, indicating potential agricultural applications (Tumkevicius, Urbonas, & Vainilavicius, 2013).

Potential Biological Activities

  • Derivatives of pyrimidin-4-amine have been synthesized and characterized, with some demonstrating moderate anticancer activities. This indicates a potential application in the development of new anticancer agents (Jiu-fu et al., 2015).

Application in Corrosion Inhibition

  • Schiff bases derived from pyrimidin-2-yl-amine have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solutions. The effectiveness of these inhibitors at low concentrations suggests applications in industrial processes and maintenance (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Synthesis of Heterocyclic Compounds

  • The synthesis of new N-arylpyrimidin-2-amine derivatives using palladium-catalyzed Buchwald-Hartwig amination demonstrates the compound's utility as a precursor for developing heterocyclic compounds. This method offers a versatile approach to preparing a wide range of heterocyclic compounds for various applications (El-Deeb, Ryu, & Lee, 2008).

Mechanism of Action

Pyrimidinamine derivatives, including “6-chloro-2-methyl-N-(2-methylcyclohexyl)pyrimidin-4-amine”, are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors (MET I) .

Future Directions

The future directions for research on “6-chloro-2-methyl-N-(2-methylcyclohexyl)pyrimidin-4-amine” and similar compounds involve the development of new agrochemicals to combat the increasing evolution of pesticide resistance . The unique mode of action of these compounds makes them promising candidates for future research .

properties

IUPAC Name

6-chloro-2-methyl-N-(2-methylcyclohexyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3/c1-8-5-3-4-6-10(8)16-12-7-11(13)14-9(2)15-12/h7-8,10H,3-6H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIKMYDPQYHKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-methyl-N-(2-methylcyclohexyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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